molecular formula C23H27N3O4 B4024241 3-(4-benzyl-1-piperazinyl)-1-(3,5-dimethoxyphenyl)-2,5-pyrrolidinedione

3-(4-benzyl-1-piperazinyl)-1-(3,5-dimethoxyphenyl)-2,5-pyrrolidinedione

Cat. No. B4024241
M. Wt: 409.5 g/mol
InChI Key: ZQHJSUYMPGIMDS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,4-piperazine-2,5-dione derivatives, related to the compound , involves multiple steps starting from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate. These derivatives are obtained through processes that yield polymorphic crystalline forms, showcasing the compound's complex synthesis pathway and the potential for structural diversity within its class (Weatherhead-Kloster et al., 2005).

Molecular Structure Analysis

The molecular structure of piperazine-2,5-dione derivatives has been analyzed through single-crystal X-ray analysis, revealing different hydrogen-bonding networks. This analysis indicates the structural complexity and the ability of these compounds to form varied associations in the solid state, influenced by their synthesis conditions (Weatherhead-Kloster et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving piperazine-2,5-dione derivatives include oxidation processes that lead to the formation of piperazinetetrone when treated with selenium dioxide. This susceptibility to oxidation at the methylene group highlights a key chemical property of the compound's class, providing insights into its reactivity and potential for further chemical modification (Tanaka et al., 1977).

properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-1-(3,5-dimethoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c1-29-19-12-18(13-20(14-19)30-2)26-22(27)15-21(23(26)28)25-10-8-24(9-11-25)16-17-6-4-3-5-7-17/h3-7,12-14,21H,8-11,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHJSUYMPGIMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7196884

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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